6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of 6-Chloro-dioxolo[4,5-g]quinoline-7-carbaldehyde reflects its complex molecular architecture through a hierarchical naming system that identifies each structural component. The International Union of Pure and Applied Chemistry designation begins with the core quinoline heterocycle, followed by the specification of the fused dioxolo ring system using positional notation [4,5-g] to indicate the points of attachment. The numerical prefix "6-chloro" designates the halogen substituent location, while "7-carbaldehyde" identifies the formyl group position.
Alternative nomenclature systems recognize this compound through various synonyms, including 2-Chloro-6,7-methylenedioxy-3-quinolinecarboxaldehyde and 6-Chlorodioxolo[4,5-g]quinoline-7-carboxaldehyde. The systematic classification places this molecule within the broader category of heterocyclic compounds, specifically as a quinoline derivative with additional cyclic ether functionality. The compound's Chemical Abstracts Service registry number 332382-81-7 provides a unique identifier that facilitates unambiguous chemical database searches and regulatory documentation.
Table 1: Molecular Identification Parameters
Molecular Architecture: Fused Ring System Analysis
The molecular architecture of 6-Chloro-dioxolo[4,5-g]quinoline-7-carbaldehyde demonstrates a sophisticated tricyclic framework resulting from the fusion of three distinct ring systems. The foundation consists of a quinoline heterocycle, which provides the basic bicyclic aromatic structure containing both benzene and pyridine ring components. This quinoline core undergoes further elaboration through the incorporation of a dioxolo ring that bridges positions 4 and 5 of the original quinoline numbering system.
The dioxolo ring formation creates a five-membered cyclic ether that introduces additional conformational constraints and electronic effects into the molecular framework. The positioning of this methylenedioxy bridge at the [4,5-g] locations establishes specific connectivity patterns that influence both the molecule's three-dimensional structure and its reactivity profile. The chlorine substituent occupies position 6 of the quinoline system, while the formyl group extends from position 7, creating a spatially distributed arrangement of functional groups.
The International Chemical Identifier representation InChI=1S/C11H6ClNO3/c12-11-7(4-14)1-6-2-9-10(16-5-15-9)3-8(6)13-11/h1-4H,5H2 encodes the complete connectivity information, while the corresponding Simplified Molecular Input Line Entry System notation C1OC2=CC3=CC(=C(N=C3C=C2O1)Cl)C=O provides a linear representation of the molecular structure. These standardized descriptors facilitate computational analysis and database searching across multiple chemical information systems.
Crystallographic Characterization and Conformational Studies
Crystallographic analysis of 6-Chloro-dioxolo[4,5-g]quinoline-7-carbaldehyde reveals important structural parameters that define its solid-state organization and molecular geometry. The compound exhibits a melting point range of 230-234 degrees Celsius, indicating substantial intermolecular interactions that stabilize the crystalline lattice. The physical appearance as white to tan crystalline powder suggests ordered molecular packing with minimal impurities or structural defects.
The molecular conformation in the solid state reflects the influence of the fused ring system on overall geometry. The planarity constraints imposed by the aromatic quinoline core extend through the dioxolo ring, creating a relatively rigid molecular framework. The aldehyde functionality at position 7 introduces potential for both intramolecular and intermolecular hydrogen bonding interactions that may influence crystal packing arrangements.
Conformational analysis indicates that the methylenedioxy bridge adopts a specific orientation relative to the quinoline plane, with the five-membered ring likely exhibiting minimal puckering due to its fusion with the aromatic system. The chlorine substituent provides steric bulk that may influence molecular packing in the crystalline state, while the aldehyde group offers hydrogen bond acceptor capabilities through its carbonyl oxygen. These structural features combine to create a molecular geometry that balances electronic delocalization with strategic functional group positioning.
Table 2: Physical and Structural Properties
Spectroscopic Fingerprinting (Proton/Carbon-13 Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization of 6-Chloro-dioxolo[4,5-g]quinoline-7-carbaldehyde provides definitive structural confirmation through multiple analytical techniques. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic patterns consistent with the quinoline core structure, typically exhibiting signals in the aromatic region between 7.80 and 9.20 parts per million. The formation of quinoline-based compounds generates distinctive splitting patterns including doublets, doublet of doublets, and singlets that reflect the specific substitution pattern and coupling relationships.
The aldehyde proton represents a particularly diagnostic signal, typically appearing as a singlet in the downfield region due to the deshielding effect of the carbonyl group. The methylenedioxy bridge contributes a characteristic two-proton singlet, usually observed around 6.0 parts per million, corresponding to the methylene hydrogens of the five-membered ring. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information, with aromatic carbons appearing in the 120-160 parts per million range and the aldehyde carbon typically resonating around 190-200 parts per million.
Infrared spectroscopy identifies key functional groups through their characteristic absorption frequencies. The aldehyde carbonyl group produces a strong absorption band in the range of 1700-1650 wavenumbers, while aromatic carbon-hydrogen stretching appears above 3000 wavenumbers. The carbon-nitrogen stretching vibrations associated with the quinoline nitrogen typically occur in the 1335-1240 wavenumber region. Ultraviolet-visible spectroscopy of quinoline derivatives demonstrates characteristic absorption patterns, with quinoline itself showing maximum absorption at 227 nanometers (log ε = 4.6), 275 nanometers (log ε = 3.7), and 313 nanometers (log ε = 3.4).
Table 3: Spectroscopic Characteristics
Properties
IUPAC Name |
6-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO3/c12-11-7(4-14)1-6-2-9-10(16-5-15-9)3-8(6)13-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMGNLHCLPBIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=CC(=C(N=C3C=C2O1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357212 | |
| Record name | 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332382-81-7 | |
| Record name | 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategies
The synthesis of 6-chloro-dioxolo[4,5-g]quinoline-7-carbaldehyde hinges on three key stages:
- Introduction of the 1,3-dioxolo ring system
- Functionalization at the 7-position with a carbaldehyde group
- Chlorination at the 6-position
Formation of the 1,3-Dioxolo[4,5-g]quinoline Scaffold
The fused 1,3-dioxolo-quinoline system is typically constructed through:
- Cyclization reactions of dihydroxyquinoline derivatives using methylene chloride (CH₂Cl₂) or similar reagents to form the methylenedioxy (dioxolo) ring.
- Protection-deprotection strategies to stabilize reactive intermediates during subsequent functionalization.
Key Example from Patent EP0101951A1
The patent describes a method for synthesizing 1,3-dioxolo[4,5-g]quinolines via amination and formylation steps:
- Amination : Treatment of a quinoline precursor with an O-arylhydroxylamine (e.g., O-(2,4-dinitrophenyl)hydroxylamine) in the presence of a base (e.g., K₂CO₃) to introduce an amino group at the 5-position.
- Formylation : Reaction of the aminated intermediate with formic acid and acetic anhydride to yield an N-formyl derivative.
Functionalization at the 7-Position
The aldehyde group at position 7 is introduced via formylation reactions or oxidation , depending on the synthetic route.
Formylation via Electrophilic Aromatic Substitution
The Vilsmeier-Haack reaction is a plausible method for introducing a formyl group. This reaction typically involves:
- Reagents : Dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and a Lewis acid catalyst (e.g., AlCl₃).
- Mechanism : Electrophilic attack on the aromatic ring to form a formylium ion intermediate, followed by hydrolysis to yield the aldehyde.
Table 1: Hypothetical Formylation Conditions
| Reagent | Catalyst | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| DMF, POCl₃ | AlCl₃ | 0–5°C | Dichloromethane | ~60–70 |
| Phosgene, HCl | None | 50–80°C | Toluene | ~50–60 |
Note: Data extrapolated from general quinoline formylation literature.
Chlorination at the 6-Position
Chlorination is typically performed using electrophilic chlorination agents such as:
- Cl₂ gas in the presence of a Lewis acid catalyst (e.g., FeCl₃).
- N-chlorosuccinimide (NCS) or ClO⁻ under radical or ionic conditions.
Table 2: Chlorination Methods
| Chlorinating Agent | Catalyst | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Cl₂ gas | FeCl₃ | 50–100°C | CCl₄ | ~70–80 |
| NCS | AIBN | 80–120°C | Toluene | ~60–70 |
Patent-Derived Synthetic Routes
Patent EP0101951A1 provides a stepwise synthesis for 1,3-dioxolo[4,5-g]quinolines, which can be adapted for the target compound:
Step 1: Amination
Step 2: Formylation
Step 3: Alkylation
Alternative Methods from Literature
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid.
Reduction: 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex quinoline-based molecules and natural products.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro and dioxolo substituents can influence its binding affinity and selectivity towards these targets. The formyl group can also participate in covalent interactions with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-methylenedioxy-3-quinolinecarboxaldehyde
- 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
- 2-Chloro-3-quinolinecarboxaldehyde
- 2-Chloro-6-methylquinoline-3-carboxaldehyde
Uniqueness
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde is unique due to the presence of both a chloro substituent and a dioxolo ring fused to the quinoline core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and interactions with various biological targets.
- Molecular Formula : CHClNO
- Molecular Weight : 235.62 g/mol
- CAS Number : 332382-81-7
- Appearance : Solid with a predicted melting point of 230-234 °C .
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its anticancer effects and interactions with neurotransmitter receptors.
Anticancer Activity
Recent studies have highlighted the compound's selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells. The following findings summarize its anticancer potential:
- Cell Viability Assays : The compound exhibited significant growth inhibition in cancer cell lines while showing minimal toxicity to normal cells (BHK-21).
- Mechanism of Action :
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the compound's efficacy against different cancer cell lines:
| Compound Code | MCF-7 GI (μM) | K-562 GI (μM) | HeLa GI (μM) |
|---|---|---|---|
| This compound | 7.25 ± 0.86 | 10.9 ± 1.04 | 7.19 ± 0.78 |
| Carboplatin | 3.91 ± 0.32 | 4.11 ± 0.78 | 5.13 ± 0.45 |
The data indicates that the compound has comparable efficacy to established chemotherapeutics like carboplatin, particularly against MCF-7 cells .
Neuropharmacological Activity
In addition to its anticancer properties, research has explored the binding affinity of this compound to neurotransmitter receptors, particularly AMPA and NMDA receptors. Compounds similar to this compound have shown promise as selective antagonists at these sites, suggesting potential applications in treating neurological disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Visible-light-induced radical bromination has been successfully applied to structurally similar quinoline derivatives (e.g., ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate) using N-bromosuccinimide (NBS) and a 150-W tungsten bulb, achieving 76% yield . For the target compound, analogous photochemical methods could be adapted, replacing the methyl group with a chloro substituent. Reaction optimization should focus on solvent polarity, irradiation time, and stoichiometric ratios of halogenating agents. Monitoring via TLC or HPLC is recommended to minimize side reactions.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) has been utilized for precise structural elucidation of related compounds (e.g., 2-Chloro-7-methylquinoline-3-carbaldehyde), confirming bond angles and crystallographic parameters (e.g., R factor = 0.078) . Complementary techniques include:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., m/z 202.1 observed for quinolinecarbaldehyde derivatives) .
- FTIR and NMR : Characterize functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and confirm substitution patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Safety data for structurally similar 8-chloro-[1,3]dioxolo[4,5-g]quinoline indicate adherence to UN GHS guidelines, including:
- Use of PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .
- Proper ventilation in fume hoods during synthesis to mitigate inhalation risks.
- Storage in airtight containers away from light and moisture to prevent degradation .
Advanced Research Questions
Q. What is the cytotoxic potential of this compound against cancer cell lines, and how does its activity compare to analogs?
- Methodological Answer : Derivatives like 7-benzylidene-[1,3]dioxolo[4,5-g]chromen-8-one exhibit IC₅₀ values of 12–18 µM against breast cancer cell lines (MCF-7, MDA-MB-231) in MTT assays . For the target compound, structure-activity relationship (SAR) studies should evaluate:
- Substituent Effects : Chloro and aldehyde groups may enhance DNA intercalation or enzyme inhibition.
- Dose-Response Curves : Test concentrations from 1–100 µM with triplicate measurements to assess reproducibility .
Q. How do substituents on the quinoline core influence bioactivity, and can computational models predict reactivity?
- Methodological Answer : Molecular docking studies on quinoline-3-carboxylate derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) reveal interactions with topoisomerase II active sites . For computational modeling:
- Use density functional theory (DFT) to calculate electron density maps and HOMO-LUMO gaps.
- Compare predicted binding affinities (AutoDock Vina) with experimental IC₅₀ values to validate models .
Q. What strategies can be employed to design analogs with improved pharmacokinetic properties?
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
